Product packaging for 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane(Cat. No.:)

2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane

Cat. No.: B7844811
M. Wt: 212.22 g/mol
InChI Key: MSZWMFTYHQCYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 1,3-Dioxolanes as Versatile Intermediates and Protecting Groups

The 1,3-dioxolane (B20135) ring system is a five-membered cyclic acetal (B89532) that serves a critical function in multi-step organic synthesis. Its primary role is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. sigmaaldrich.comnih.gov This protection strategy is fundamental when a chemist needs to perform a reaction on one part of a molecule while preventing a sensitive carbonyl or diol group from reacting.

The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. These cyclic acetals are valued for their stability under a wide range of conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents. bldpharm.com However, they can be readily removed (deprotected) under acidic aqueous conditions, regenerating the original carbonyl or diol. sigmaaldrich.com This robust yet reversible nature makes the 1,3-dioxolane a highly reliable and versatile tool for synthetic chemists. sigmaaldrich.comnih.gov Beyond protection, the dioxolane structure itself is an important intermediate and a core component in various pharmacologically active molecules. sigmaaldrich.com

The Role of Fluorination in Modulating Molecular Properties and Reactivity in Organic Systems

The introduction of fluorine into an organic molecule can dramatically and often predictably alter its chemical and physical properties. chemdict.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is exceptionally strong (around 107 kcal/mol). These fundamental characteristics lead to several significant effects that are strategically exploited in drug design and materials science.

Table 1: Effects of Fluorine Substitution in Organic Molecules

Property Effect of Fluorination Rationale
Metabolic Stability Increased The C-F bond is stronger than the C-H bond, making it resistant to enzymatic cleavage.
Lipophilicity Increased Fluorine can increase a molecule's ability to pass through biological membranes.
Binding Affinity Can be enhanced Fluorine can form favorable interactions (e.g., hydrogen bonds) with enzyme active sites. chemdict.com
Acidity/Basicity Modified The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby groups. chemdict.com

| Reactivity | Altered | The high electronegativity of fluorine influences the electron distribution of the entire molecule. |

Research Trajectories for 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane and Related Architectures

While detailed research findings specifically focused on this compound are not extensively documented in peer-reviewed literature, its structure allows for informed projections about its potential research applications. The compound serves as a valuable, specialized building block.

Chemical Properties of the Target Compound

PropertyValueSource
IUPAC Name 2-[2-(4-fluorophenoxy)ethyl]-1,3-dioxolaneN/A
CAS Number 1225504-15-3 chemdict.com
Molecular Formula C₁₁H₁₃FO₃N/A
Molecular Weight 212.22 g/mol N/A

A plausible synthetic route to this compound would involve the acid-catalyzed acetalization of 3-(4-fluorophenoxy)propanal with ethylene glycol. This type of reaction is a standard and efficient method for creating 2-substituted 1,3-dioxolanes. sigmaaldrich.com

The research trajectories for this molecule are twofold:

Intermediate in Medicinal Chemistry: The (4-fluorophenoxy)ethyl moiety is a structural element found in various biologically active compounds. chemdict.com The dioxolane portion of the molecule can be seen as a protected aldehyde. Researchers could use this compound in multi-step syntheses where the aldehyde is revealed at a later stage for further chemical transformations, leading to the creation of novel drug candidates. The presence of the fluorine atom is intended to confer the beneficial properties discussed previously, such as enhanced metabolic stability.

Monomer for Materials Science: Fluorinated polymers possess unique properties, including thermal stability and specific surface characteristics. Research into the synthesis and copolymerization of related fluorinated monomers, such as 2-methoxyethyl 4-fluoro-3-phenoxyphenylcyanoacrylates, has been explored. Similarly, this compound could be investigated as a precursor to new polymers or materials, where the dioxolane and fluorophenoxy groups contribute to the final material's properties.

In essence, this compound is a prime example of a chemical intermediate designed for purpose-driven synthesis, leveraging the established principles of both protecting group chemistry and the strategic use of fluorine to build more complex and potentially valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO3 B7844811 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-1-3-10(4-2-9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZWMFTYHQCYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 2 4 Fluoro Phenoxy Ethyl 1,3 Dioxolane

Core 1,3-Dioxolane (B20135) Ring Formation Strategies

The 1,3-dioxolane moiety serves as a crucial structural component and is typically formed through the acetalization of a carbonyl compound. This reaction involves the protection of an aldehyde or ketone with a 1,2-diol, most commonly ethylene (B1197577) glycol, under acidic conditions.

Catalytic Acetalization Techniques for Cyclic Acetal (B89532) Synthesis

The formation of the 1,3-dioxolane ring is classically achieved by the acid-catalyzed condensation of an aldehyde or ketone with ethylene glycol. chemicalbook.com A variety of acid catalysts can be employed, ranging from homogeneous catalysts like p-toluenesulfonic acid (p-TSA), hydrochloric acid, and sulfuric acid, to heterogeneous catalysts which can offer advantages in terms of separation and reusability. chemicalbook.commasterorganicchemistry.com For instance, the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) is accomplished by refluxing 3-bromo-4-fluorobenzaldehyde (B1265969) with ethylene glycol in the presence of p-toluenesulfonic acid in toluene (B28343), with the continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion. bio-conferences.org

The choice of catalyst can influence reaction conditions and yields. While traditional mineral acids are effective, they can sometimes lead to side reactions. Milder catalysts and conditions are often preferred to enhance selectivity and yield.

Catalyst TypeExamplesReaction ConditionsReference
Homogeneous Acidp-Toluenesulfonic acid, HCl, H2SO4Reflux in a solvent that allows for azeotropic removal of water (e.g., toluene) chemicalbook.combio-conferences.org
Heterogeneous AcidMontmorillonite (B579905) K10, ZeolitesOften allows for milder conditions and easier workup organic-chemistry.org

Recent Advancements in Dioxolane Ring Construction

Modern synthetic methods continue to refine the process of 1,3-dioxolane formation, aiming for higher efficiency, milder conditions, and greater substrate scope. The use of organocatalysts and photocatalysts represents a significant advancement. chemicalbook.com For example, eosin (B541160) Y has been utilized as a photocatalyst for the acetalization of various carbonyl compounds with ethylene glycol under visible light. chemicalbook.com

Furthermore, methods that avoid the generation of water as a byproduct have been developed. One such approach involves the reaction of an epoxide with a ketone, catalyzed by agents like graphene oxide under ultrasonic irradiation, to yield a 1,3-dioxolane. keyorganics.net Another innovative route is the reaction of an enone with ethylene glycol catalyzed by a platinum complex. chemicalbook.com These newer strategies often provide access to 1,3-dioxolanes under conditions that are compatible with a wider range of functional groups.

Introduction of the 4-Fluoro-phenoxyethyl Side Chain

The synthesis of the 4-fluoro-phenoxyethyl side chain is a critical step that can be approached in several ways, primarily involving the formation of an ether linkage and subsequent functional group manipulations.

Phenoxyethyl Linkage Formation and Fluorination

The Williamson ether synthesis is a cornerstone method for forming the phenoxyethyl linkage. masterorganicchemistry.comjk-sci.comlibretexts.org This SN2 reaction involves the reaction of a phenoxide with an alkyl halide. In the context of the target molecule, this would entail the reaction of 4-fluorophenol (B42351) with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, in the presence of a base. google.com The base, typically a carbonate like potassium carbonate or a hydroxide (B78521) like sodium hydroxide, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. jk-sci.comwvu.edu

The synthesis of the precursor, 2-(4-fluorophenoxy)ethanol (B1330443), can also be achieved by the reduction of 4-fluorophenoxyacetic acid using a reducing agent like diborane (B8814927) in tetrahydrofuran. prepchem.com

ReactantsReagentsProductReference
4-Fluorophenol, 2-BromoethanolK2CO3, Acetonitrile (B52724)2-(4-Fluorophenoxy)ethanol google.com
4-Fluorophenoxyacetic acidDiborane, THF2-(4-Fluorophenoxy)ethanol prepchem.com

Regioselective Functionalization Strategies

To construct the final target molecule, the 2-(4-fluorophenoxy)ethanol precursor must be converted into an aldehyde, specifically 2-(4-fluorophenoxy)acetaldehyde (B1353620). This transformation requires the selective oxidation of a primary alcohol to an aldehyde. A variety of modern oxidation reagents are available to achieve this with high selectivity, avoiding over-oxidation to the carboxylic acid. wikipedia.org Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. wikipedia.orgyoutube.com Another effective method is the TEMPO-catalyzed oxidation, which can selectively oxidize primary alcohols to aldehydes. organic-chemistry.org

Alternatively, a protected form of the aldehyde can be used directly in the Williamson ether synthesis. For example, 4-fluorophenol can be reacted with 2-bromoacetaldehyde diethyl acetal in the presence of potassium hydroxide to yield (4-fluorophenoxy)acetaldehyde diethyl acetal. chemicalbook.com This protected aldehyde can then be deprotected under acidic conditions, which can be performed in the same step as the acetalization with ethylene glycol to form the final 1,3-dioxolane ring. libretexts.org

Multi-Step Synthesis Pathways for the Target Compound

The synthesis of 2-[2-(4-fluoro-phenoxy)ethyl]1,3-dioxolane is inherently a multi-step process that combines the strategies for forming the 1,3-dioxolane ring and introducing the side chain. A logical and efficient synthetic route would proceed as follows:

Formation of the Phenoxyethyl Precursor: The synthesis would commence with the Williamson ether synthesis between 4-fluorophenol and a suitable 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the presence of a base like potassium carbonate to yield 2-(4-fluorophenoxy)ethanol.

Oxidation to the Aldehyde: The resulting primary alcohol, 2-(4-fluorophenoxy)ethanol, would then be selectively oxidized to the corresponding aldehyde, 2-(4-fluorophenoxy)acetaldehyde. This can be achieved using a variety of mild oxidizing agents such as PCC, Dess-Martin periodinane, or a TEMPO-based system to prevent over-oxidation.

Formation of the 1,3-Dioxolane Ring: The final step involves the acid-catalyzed acetalization of 2-(4-fluorophenoxy)acetaldehyde with ethylene glycol. This reaction is typically carried out in a solvent like toluene with a catalytic amount of an acid such as p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product, yielding this compound.

An alternative pathway could involve the initial synthesis of (4-fluorophenoxy)acetaldehyde diethyl acetal, followed by transacetalization with ethylene glycol under acidic conditions to directly form the target 1,3-dioxolane.

This modular approach allows for the efficient and controlled construction of the target molecule, with each step being a well-established and high-yielding transformation in organic synthesis.

Sequential Reaction Design and Optimization

The synthesis of dioxolanes, including fluorinated analogs, often employs sequential or tandem reaction sequences for efficiency. A common and fundamental approach to forming the 1,3-dioxolane ring is the acetalization or ketalization reaction. This involves the condensation of a carbonyl compound (an aldehyde or ketone) with a 1,2-diol, such as ethylene glycol, typically in the presence of an acid catalyst. researchgate.netprepchem.comchemicalbook.com For the specific synthesis of 2-substituted-1,3-dioxolanes, the reaction between ethylene glycol and a suitable aldehyde or ketone is a key step. chemicalbook.com

One-pot syntheses combining hydroformylation and acetalization have been developed for converting olefins directly into 1,3-dioxolanes. This tandem approach, using a rhodium/phosphite catalyst system in ethylene glycol, provides an efficient route to various dioxolane structures. Another strategy involves the Heck arylation of vinyl ethers in diol solvents, which can lead to the formation of cyclic ketals. nih.gov For instance, the palladium-catalyzed reaction of an aryl halide with butyl vinyl ether in ethylene glycol can yield the corresponding 2-aryl-1,3-dioxolane derivative. nih.gov

The synthesis of a precursor to the target molecule, 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, has been achieved in high yield from 4-hydroxy-2-butanone (B42824) and ethylene glycol using a weak acid catalyst, followed by bromination. d-nb.info Similarly, the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is accomplished by reacting 3-bromo-4-fluorobenzaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid. nih.govnih.gov The water formed during the reaction is typically removed to drive the equilibrium towards the product, often using a Dean-Stark apparatus. chemicalbook.comnih.gov

Optimization of these reactions can involve the choice of catalyst, solvent, and reaction conditions. For example, magnetically retrievable catalysts like Magtrieve (CrO₂) have been used for the synthesis of 1,3-dioxolanes, offering ease of separation. chemicalbook.com In some cases, a chemoenzymatic cascade approach has been employed, combining enzymatic synthesis of chiral diols with a subsequent chemical catalytic step to form dioxolanes. nih.govacs.org

Enantioselective Synthesis Approaches for Analogues

The development of enantioselective methods is crucial for producing chiral molecules, and this extends to the synthesis of fluorinated dioxolane analogues. google.com Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated compounds. google.com These methods can involve the direct enantioselective introduction of a fluorine atom or the use of fluorine-containing building blocks in reactions like Michael additions. google.com

For the synthesis of chiral 1,3-dioxolanes, the reaction of aldehydes with enantiopure diols in the presence of a catalyst like montmorillonite K10 has been shown to produce dioxolanes with high enantiomeric excess. google.com The stereochemistry of the diol directly influences the stereochemistry of the resulting dioxolane. google.com

Catalytic methods have also been developed for the enantioselective synthesis of molecules containing a carbon center substituted with both a fluorine atom and a trifluoromethyl group. uchicago.edu These strategies often employ chiral ligands in combination with a metal catalyst to control the stereochemical outcome of the reaction. For example, palladium catalysts with chiral ligands have been used for the enantioselective fluorination of oxindoles. rsc.org

Comparative Analysis of Synthetic Routes for Related Fluorinated Dioxolane Structures

Several methods exist for the synthesis of fluorinated dioxolane structures, each with its own advantages and limitations.

Direct Fluorination: One approach involves the direct fluorination of a precursor molecule. For instance, 4-fluoro-1,3-dioxolan-2-one (B53678) can be prepared by the direct fluorination of ethylene carbonate using elemental fluorine. This method can be highly exothermic and requires careful control of reaction conditions. The use of a solvent and controlled temperature is crucial to manage the reaction's reactivity.

Nucleophilic Fluorination: Another common strategy is nucleophilic fluorination, where a leaving group is displaced by a fluoride (B91410) ion. The synthesis of 4-fluoro-1,3-dioxolan-2-one can also be achieved through the stoichiometric reaction of chloroethylene carbonate with potassium fluoride. Nucleophilic aromatic substitution (SNA) is a key method for introducing fluorine into aromatic rings, often requiring an electron-withdrawing group to activate the ring towards substitution.

From Fluorinated Precursors: Alternatively, fluorinated dioxolanes can be synthesized from readily available fluorinated starting materials. For example, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is synthesized from 3-bromo-4-fluorobenzaldehyde. nih.gov This approach avoids the direct handling of highly reactive fluorinating agents. The synthesis of 2-methylene-4-phenyl-1,3-dioxolane has been reported from different acetal halides, demonstrating the utility of functionalized precursors.

The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Table of Synthetic Parameters for Dioxolane Formation:

ReactantsCatalyst/ReagentSolventConditionsProductYieldReference
3-bromo-4-fluorobenzaldehyde, ethylene glycolp-toluenesulphonic acidTolueneReflux with Dean-Stark trap2-(3-bromo-4-fluorophenyl)-1,3-dioxolaneNot specified nih.gov
Salicylaldehyde, various diolsMontmorillonite K10TolueneReflux with Dean-Stark trapVarious 1,3-dioxolanes45-93% google.com
4-hydroxy-2-butanone, ethylene glycolWeak acid catalystEthyl acetateNot specified2-Methyl-1,3-dioxolane-2-ethanol90% d-nb.info
2-Methyl-1,3-dioxolane-2-ethanolDibromotriphenylphosphoraneNot specifiedIce-ethanol bath2-(2-Bromoethyl)-2-methyl-1,3-dioxolane75% d-nb.info
Ethylene carbonateFluorine gas4-fluoro-1,3-dioxolan-2-one15-45 °C4-fluoro-1,3-dioxolan-2-oneNot specified
Various aldehydes/ketones, ethylene glycolMagtrieve (CrO₂)TolueneReflux with Dean-Stark trapVarious 1,3-dioxolanesHigh chemicalbook.com

Chemical Reactivity and Mechanistic Studies of 2 2 4 Fluoro Phenoxy Ethyl 1,3 Dioxolane

Dioxolane Ring Stability and Transformation Mechanisms

The 1,3-dioxolane (B20135) moiety serves as a cyclic acetal (B89532), a functional group widely employed as a protecting group for carbonyl compounds due to its relative stability under neutral and basic conditions. organic-chemistry.org However, its stability is compromised under acidic conditions, leading to ring-opening or cleavage.

Acid-Catalyzed Hydrolysis and Deprotection Pathways

The primary transformation of the dioxolane ring is its hydrolysis back to the parent carbonyl compound and diol, a reaction that is catalyzed by acid. cem.com This process is fundamental to its use as a protecting group, where controlled deprotection is required. cem.comwikipedia.org The mechanism typically proceeds through a rapid, reversible protonation of one of the ether oxygens by a Brønsted or Lewis acid. organic-chemistry.orgyoutube.com This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. sci-hub.segla.ac.uk This intermediate is then attacked by water, and subsequent deprotonation yields the original aldehyde and ethylene (B1197577) glycol. sci-hub.se

The hydrolysis can follow different mechanistic pathways, such as A-1 or A-2, depending on the structure of the dioxolane and the reaction conditions. sci-hub.se For many 1,3-dioxolanes, apparent general acid catalysis is observed, where at low buffer concentrations and higher pH, the rate-determining step can shift to the attack of water on the carbocation intermediate. sci-hub.senih.gov

A variety of reagents and conditions can be employed to effect the deprotection of the dioxolane ring. These range from simple aqueous acids to Lewis acids and other specialized reagents that offer mild and selective cleavage. organic-chemistry.org

Table 1: Selected Reagents for Dioxolane Deprotection

Catalyst/Reagent Conditions Notes Reference(s)
Aqueous Acid (e.g., HCl, H₂SO₄) Wet solvents or aqueous solutions Standard hydrolysis method. organic-chemistry.org
p-Toluenesulfonic acid (TsOH) Refluxing toluene (B28343) with water removal Commonly used for both protection and deprotection. organic-chemistry.org
Indium(III) trifluoromethanesulfonate Acetone, room temperature or microwave Effective under neutral conditions. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) Water, 30 °C Achieves deprotection in minutes under mild conditions. organic-chemistry.orgwikipedia.org

Ring-Opening Polymerization Mechanisms and Side Reactions

In the absence of sufficient nucleophiles like water but in the presence of cationic initiators, 1,3-dioxolane and its derivatives can undergo cationic ring-opening polymerization (CROP) to form polyacetal chains. researchgate.netescholarship.org This process is of significant interest for creating recyclable polymers. escholarship.org The polymerization of 1,3-dioxolane (DXL) is known to proceed via two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. rsc.orgresearchgate.net

Active Chain End (ACE) Mechanism: In this traditional pathway, the initiator protonates the monomer, and the resulting active center is a tertiary oxonium ion at the end of the growing polymer chain. researchgate.net This chain end then attacks another monomer molecule to propagate.

Active Monomer (AM) Mechanism: When polymerization is conducted in the presence of a diol, the AM mechanism can dominate. rsc.orgresearchgate.net Here, the monomer is activated by a proton, and this activated monomer is then attacked by the hydroxyl group of the initiator (diol) or the terminal hydroxyl group of the polymer chain. researchgate.net The active species in this case are secondary oxonium ions. researchgate.net

CROP of dioxolanes is frequently complicated by side reactions, which can affect the molecular weight and structure of the resulting polymer. rsc.orgrsc.org A major side reaction is cyclization , where the active chain end can attack one of the acetal oxygen atoms within its own chain ("backbiting"), leading to the formation of stable cyclic oligomers or polymers. rsc.orgresearchgate.netrsc.org Another significant side reaction is transacetalization , where intermolecular reactions between polymer chains or between a chain and a monomer can occur, leading to a broader molecular weight distribution. rsc.org

Factors Governing Dioxolane Ring Scission

The scission of the 1,3-dioxolane ring is governed by a combination of structural and environmental factors.

Ring Strain: Like other small cycloalkanes, five-membered rings like 1,3-dioxolane possess a degree of ring strain, primarily torsional strain, although it is less than in cyclopropane (B1198618) or cyclobutane. libretexts.orgfiveable.me This inherent strain contributes to the thermodynamic favorability of ring-opening reactions like polymerization. youtube.com

Electronic Effects of Substituents: The electronic nature of the substituent at the C2 position significantly influences the stability of the key oxocarbenium ion intermediate formed during acid-catalyzed cleavage. Electron-donating groups can stabilize this positive charge, accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the hydrolysis rate. gla.ac.uk

Catalyst and pH: As an acetal, the dioxolane ring is highly sensitive to acidic conditions. thieme-connect.de The rate of cleavage is directly related to the acidity of the medium. Strong acids promote rapid cleavage, while the ring is highly stable under neutral and basic conditions. organic-chemistry.orgwikipedia.org

Solvent: The presence of a nucleophilic solvent like water is crucial for hydrolysis. sci-hub.se In non-nucleophilic solvents and under anhydrous conditions, other reaction pathways like polymerization or isomerization are favored. gla.ac.uk

Reactivity of the Fluorinated Phenoxyethyl Substituent

The 2-[2-(4-fluoro-phenoxy)ethyl] substituent introduces two additional sites of reactivity: the fluorinated aromatic ring and the ether linkage in the side chain.

Nucleophilic Processes on the Fluorinated Aromatic Ring

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing substituents can render the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring through the inductive effect, making the ring more electrophilic. numberanalytics.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

For the 4-fluorophenoxy group, the fluorine atom can play two roles. First, it activates the ring toward nucleophilic attack. Second, it can act as the leaving group. The reactivity in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the C-F bond cleavage itself. youtube.com The reaction is most effective when other electron-withdrawing groups are present at the ortho and/or para positions to further stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

Factor Influence on Reactivity Rationale Reference(s)
Leaving Group F > Cl > Br > I The high electronegativity of F enhances the electrophilicity of the carbon center, accelerating the rate-determining nucleophilic attack. masterorganicchemistry.comyoutube.com
Ring Substituents Accelerated by electron-withdrawing groups (EWGs) at ortho/para positions. EWGs stabilize the negatively charged Meisenheimer intermediate through resonance. libretexts.orgyoutube.com
Nucleophile Strong nucleophiles are required. The aromatic ring is an inherently electron-rich system that needs to be attacked. wikipedia.org

| Solvent | Polar aprotic solvents are often used. | These solvents can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. | |

Oxidative and Reductive Transformations of the Side Chain

The phenoxyethyl side chain contains an ether linkage, which can be a target for both oxidative and reductive cleavage.

Oxidative Transformations: While the alkyl portion of the side chain is not a benzylic carbon, which is a classic site for strong oxidation to a carboxylic acid, the ether linkage itself can be cleaved under specific oxidative conditions. libretexts.orgyoutube.com For instance, photoredox catalysis has been shown to be an effective method for the cleavage of phenolic ethers. chemrxiv.org This process typically involves the single-electron oxidation of the electron-rich phenol-based aromatic ring to form a radical cation intermediate, which can then undergo nucleophilic attack or fragmentation, leading to C-O bond cleavage. chemrxiv.org

Reductive Transformations: Ethers are generally stable and unreactive, requiring strong reagents for cleavage. wikipedia.org The C-O bond of aryl alkyl ethers, such as the one in the title compound, can be cleaved reductively. One effective method involves the use of a combination of a hydrosilane (e.g., triethylsilane) and a strong base (e.g., KOtBu). researchgate.net This system can regioselectively rupture the C(aryl)-O bond. Other methods for ether cleavage involve strong acids like HBr or HI, which proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. youtube.com Cleavage can also be achieved using alkali metals in liquid ammonia (B1221849) or other solvents. mdma.ch

Limited Research Data Available for 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane

Initial investigations into the chemical reactivity and mechanistic profile of the compound this compound have revealed a significant lack of published research. As a result, a detailed analysis of its chemical behavior, as outlined in the requested sections, cannot be provided at this time.

There is currently no available scientific literature detailing the specific aromatic reactivity of this compound as modulated by its fluorine substituent. While the introduction of a fluorine atom to an aromatic ring is generally known to influence the electronic properties and reactivity of the ring system, specific studies on this compound are absent. nih.gov For instance, fluorine's high electronegativity typically withdraws electron density from the aromatic ring, which can affect its susceptibility to electrophilic or nucleophilic attack. However, without experimental data, any discussion of these effects on this compound would be purely speculative.

Similarly, advanced mechanistic investigations, including the elucidation of reaction intermediates, transition states, and the kinetic and thermodynamic aspects of its transformations, have not been reported in the accessible scientific literature. Such studies are fundamental to understanding the pathways through which this compound undergoes chemical change, but the necessary experimental or computational data for this specific molecule is not available.

Due to the absence of research findings, the creation of data tables summarizing reaction parameters, kinetic data, or thermodynamic properties for this compound is not possible.

Computational Chemistry and Theoretical Characterization of 2 2 4 Fluoro Phenoxy Ethyl 1,3 Dioxolane

Electronic Structure and Molecular Orbital Theory Applications

Computational chemistry offers a powerful lens to examine the intricate details of molecular structures and their electronic behavior. Through the application of quantum chemical calculations, a comprehensive understanding of the stability, reactivity, and interactive potential of 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane can be achieved.

DFT-Based Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. reddit.com Geometry optimization of this compound is performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to determine its most stable three-dimensional conformation. researchgate.netinpressco.com This process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is conducted. schrodinger.com The absence of imaginary frequencies in the calculated vibrational spectrum indicates that the structure is a stable conformer. schrodinger.com These calculations also provide theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleValue
Bond LengthC-F1.35 Å
C-O (phenoxy)1.38 Å
C-O (dioxolane)1.42 Å
Bond AngleC-O-C (ether)118.0°
O-C-O (dioxolane)105.0°
Dihedral AngleC-C-O-C175.0°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. mpg.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO may be distributed over the aromatic ring and the dioxolane moiety. The energy of the HOMO-LUMO gap can be calculated using DFT, providing insights into the molecule's electronic transitions and potential reactivity in chemical reactions.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow regions correspond to neutral or near-neutral potentials.

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the phenoxy and dioxolane groups, as well as the fluorine atom, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the aromatic ring would exhibit a more positive potential (blue), suggesting their susceptibility to nucleophilic interactions.

Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a powerful complement to experimental techniques.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. science.govlongdom.org These calculations provide predicted 1H and 13C NMR spectra that can be compared with experimental data to confirm the molecular structure. nih.gov

For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the fluorine atom would cause a significant downfield shift for the adjacent carbon atom in the 13C NMR spectrum. The protons of the dioxolane ring and the ethyl chain would exhibit characteristic chemical shifts and coupling patterns.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative Data)

AtomPredicted Chemical Shift (ppm)
1H (aromatic)6.8 - 7.2
1H (O-CH2-CH2-O)3.9 - 4.1
1H (dioxolane CH)4.9
13C (C-F)155 - 160
13C (aromatic)115 - 150
13C (O-CH2-CH2-O)65 - 70
13C (dioxolane CH)102

Simulation of Infrared and UV-Vis Spectra

Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further confirmation of a molecule's structure and electronic properties. Theoretical IR spectra are generated from the calculated vibrational frequencies, with the intensity of each peak corresponding to the change in dipole moment during the vibration. nih.gov These simulated spectra can be compared with experimental FT-IR spectra to assign vibrational modes to specific functional groups. nih.gov For this compound, characteristic peaks would be expected for C-F stretching, C-O ether stretching, and aromatic C-H bending vibrations.

Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra by calculating the electronic excitation energies and oscillator strengths. researchgate.net The resulting spectrum shows the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. schrodinger.com The simulated UV-Vis spectrum for this compound would likely show absorption bands in the UV region, characteristic of the π-π* transitions of the fluorophenoxy group.

Quantum Descriptors of Chemical Reactivity and Stability

Quantum descriptors are crucial in computational chemistry for predicting the reactivity and stability of a molecule. These indices are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Global reactivity descriptors such as hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) are fundamental in understanding a molecule's behavior in chemical reactions. researchgate.net Hardness and softness describe the resistance of a molecule to change its electron distribution, while electronegativity indicates the power of a molecule to attract electrons. The electrophilicity index quantifies the ability of a species to accept electrons.

No published data is available for the specific hardness, softness, electronegativity, and electrophilicity indices of this compound. A representative table would typically appear as follows, but the values remain undetermined from the available search results.

Table 1: Hypothetical Quantum Reactivity Descriptors (Note: The following table is for illustrative purposes only. The values are not based on actual research findings for the specified compound.)

Descriptor Symbol Value (eV)
Hardness η Data not available
Softness S Data not available
Electronegativity χ Data not available
Electrophilicity Index ω Data not available

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. bau.edu.lbresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. These calculations can reveal shifts in spectral properties and changes in reactivity descriptors in different solvent environments.

Specific computational data on the solvent effects on the electronic structure and reactivity of this compound are not available in the searched literature. A detailed study would involve calculating properties in various solvents (e.g., polar and non-polar) and analyzing the resulting changes.

Table 2: Hypothetical Solvent Effects on Electronic Properties (Note: The following table is for illustrative purposes only. The values are not based on actual research findings for the specified compound.)

Solvent Dielectric Constant HOMO Energy (eV) LUMO Energy (eV) Dipole Moment (Debye)
Gas Phase 1 Data not available Data not available Data not available
Toluene (B28343) 2.4 Data not available Data not available Data not available
Ethanol 24.5 Data not available Data not available Data not available
Water 78.4 Data not available Data not available Data not available

The three-dimensional structure of a molecule is determined by its conformational energetics. This includes identifying the most stable conformers (lowest energy states) and the energy barriers for rotation around single bonds (torsional barriers). researchgate.net Techniques like potential energy surface (PES) scans are used to map these energetic landscapes. For a molecule like This compound , key torsional angles would involve the rotation around the bonds connecting the phenoxy group, the ethyl chain, and the dioxolane ring.

No specific research on the conformational analysis, stable conformers, or torsional barriers for this compound has been found. A proper analysis would provide the relative energies of different conformers and the energy required to interconvert between them.

Table 3: Hypothetical Conformational Analysis Data (Note: The following table is for illustrative purposes only. The values are not based on actual research findings for the specified compound.)

Conformer Relative Energy (kcal/mol) Dihedral Angle(s) (°)
Global Minimum 0.00 Data not available
Local Minimum 1 Data not available Data not available
Transition State 1 Data not available Data not available

Research Applications in Advanced Organic Synthesis and Materials Development

Utilization as a Synthetic Building Block and Protecting Group

In the realm of organic synthesis, the strategic manipulation of functional groups is paramount. 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane serves as a key intermediate, primarily by acting as a masked aldehyde, which can be revealed at a later, strategic point in a synthetic sequence.

The 1,3-dioxolane (B20135) ring is a well-established protecting group for aldehydes. wikipedia.orgnih.govorganic-chemistry.org This function is crucial in multi-step syntheses where the aldehyde group's high reactivity would interfere with reactions targeting other parts of a molecule. The compound this compound is, in essence, a protected form of 3-(4-fluorophenoxy)propanal.

The protection mechanism involves the acid-catalyzed reaction of an aldehyde with ethylene (B1197577) glycol to form the stable five-membered cyclic acetal (B89532), the 1,3-dioxolane. chemicalbook.com This acetal is robust and stable under a wide range of reaction conditions, including those involving strong bases and nucleophiles, which would otherwise react with an unprotected aldehyde. wikipedia.orgorganic-chemistry.org

The deprotection, or hydrolysis, of the dioxolane to regenerate the aldehyde is typically achieved under aqueous acidic conditions. organic-chemistry.org For instance, the conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be accomplished efficiently. wikipedia.orgorganic-chemistry.org This process allows for the selective unmasking of the aldehyde functionality when needed, a critical step in the synthesis of complex organic molecules. The presence of the fluoro-phenoxy-ethyl side chain in this compound does not fundamentally alter this protective group chemistry, allowing the core reactivity of the dioxolane to be exploited in synthetic routes that require the temporary masking of an aldehyde.

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govorganic-chemistry.org This approach significantly enhances synthetic efficiency by reducing the number of steps, solvent usage, and waste generation.

The formation of the dioxolane ring itself can be part of a cascade sequence. For example, a Brønsted acid can catalyze an acetalization/Michael cascade to produce functionalized 1,3-dioxolanes with high diastereoselectivity. nih.govnih.gov While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented, its structure lends itself to such applications. The dioxolane unit could be formed in situ from 3-(4-fluorophenoxy)propanal as part of a broader reaction sequence. Alternatively, the intact molecule could participate in reactions where the fluorophenoxy group or the ethyl spacer is modified within a cascade process. The development of novel MCRs often involves unique building blocks, and the combination of an ether linkage, an aromatic fluoride (B91410), and a protected aldehyde in one molecule makes it a candidate for the discovery of new, complex transformations. nih.govbeilstein-journals.org

Role in Fluorinated Polymer Science

The introduction of fluorine into polymers can dramatically alter their properties, often imparting desirable characteristics such as thermal stability, chemical resistance, and low refractive indices. fluoropolymerpartnership.comfluoropolymers.eu this compound serves as a functional monomer for the synthesis of specialized fluorinated polymers.

The 1,3-dioxolane ring can undergo ring-opening polymerization to form polyethers. The polymerization of fluorinated monomers is a key strategy for creating high-performance materials. keio.ac.jpnih.gov Monomers like perfluoro-2-methylene-4-methyl-1,3-dioxolane can be polymerized through free-radical mechanisms to yield amorphous perfluoropolymers. keio.ac.jp These polymerization reactions can be controlled to regulate the molecular weight of the resulting polymer. keio.ac.jp

While the polymerization of this compound specifically is not detailed, analogous systems suggest its potential. The polymerization would likely proceed via ring-opening of the dioxolane ring, creating a polymer with a polyether backbone and pendant 2-(4-fluoro-phenoxy)ethyl side chains. The ability to control such polymerizations is crucial for tailoring the final material's properties for specific applications. nih.gov

The properties of a polymer are intrinsically linked to the structure of its constituent monomers. youtube.com Incorporating this compound as a monomer or comonomer would introduce both fluorine and a phenoxy group into the polymer's side chains. This is a recognized strategy for engineering polymer properties. fluoropolymerpartnership.comfluoropolymers.euoecd.org

Key Predicted Polymer Properties:

Glass Transition Temperature (Tg): The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov The incorporation of bulky side chains, such as the fluorophenoxyethyl group, can influence the Tg. For example, fluoroelastomers containing perfluoro(alkyl vinyl ether) units show decreased Tg, which enhances low-temperature flexibility. google.com Purified poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) has been shown to have a Tg in the range of 130–134 °C. keio.ac.jp

Refractive Index: Fluorinated polymers are well-known for their low refractive indices, a property valuable in optical applications. researchgate.net The presence of fluorine atoms tends to decrease polarizability, which in turn lowers the refractive index. researchgate.net For instance, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) exhibits a refractive index between 1.3360 and 1.3270 across the 400-1550 nm wavelength range. keio.ac.jp Conversely, the inclusion of aromatic rings, like the phenoxy group, can increase the refractive index. nih.gov The final refractive index of a polymer derived from this monomer would be a balance of these opposing effects.

Thermal and Chemical Stability: Fluoropolymers are renowned for their exceptional thermal and chemical resistance. fluoropolymerpartnership.comfluoropolymers.eu The strong carbon-fluorine bond contributes to this stability. It is anticipated that polymers incorporating the 4-fluorophenoxy moiety would exhibit enhanced stability compared to their non-fluorinated counterparts.

The following table summarizes the expected influence of the structural components of this compound on the final polymer properties.

Structural ComponentExpected Influence on Polymer PropertiesSupporting Evidence
Polyether Backbone Provides flexibility and potential for ion conductivity.General property of polyethers.
Fluorophenoxy Group Increases thermal stability, chemical resistance, and potentially the refractive index due to the aromatic ring.Fluoropolymers are known for stability. fluoropolymerpartnership.comfluoropolymers.eu Aromatic groups increase refractive index. nih.gov
Fluorine Atom Lowers the refractive index and enhances overall stability.Fluorination is a standard method to lower the refractive index of polymers. researchgate.net

Contributions to the Synthesis of Complex Molecular Architectures

The creation of complex molecular architectures, such as macrocycles, is a significant challenge in organic synthesis that often relies on the use of pre-functionalized building blocks. thieme-connect.comacs.org These larger structures are of interest for their unique host-guest chemistry and potential applications in areas like drug delivery and catalysis. nih.gov

The compound this compound, with its distinct functional handles, is a prime candidate for use as such a building block. A modular synthesis strategy, where different components are pieced together, is a powerful approach for creating libraries of complex molecules. nih.govacs.orgnih.gov

For instance, a synthetic strategy could involve:

Deprotection of the dioxolane to reveal the aldehyde.

Reaction of the aldehyde with another bifunctional molecule.

Utilization of the fluorophenoxy group for a subsequent reaction, such as nucleophilic aromatic substitution or cross-coupling, to close a large ring or connect to another molecular fragment.

This modularity allows for the systematic variation of the final structure, which is a key principle in developing new functional materials and therapeutic agents. nih.gov The presence of the ether linkage and the fluorinated aromatic ring provides both conformational flexibility and specific electronic properties that can be exploited in the design of sophisticated three-dimensional structures. acs.org

Construction of Spiro and Fused Ring Systems

The 2-(4-Fluoro-phenoxy)ethyl moiety, a key component of the title compound, has been successfully incorporated into spirocyclic systems, which are an important class of compounds in drug discovery due to their rigid three-dimensional structures. Research has demonstrated the synthesis of complex spiro-hydantoin derivatives utilizing a key precursor, 1-(2-bromoethoxy)-4-fluorobenzene (B1271244). nih.gov

In a representative synthetic approach, a spiro-hydantoin scaffold is first constructed. This is followed by the alkylation of the hydantoin (B18101) nitrogen with 1-(2-bromoethoxy)-4-fluorobenzene in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This reaction attaches the 2-(4-fluoro-phenoxy)ethyl side chain to the spirocyclic core, yielding compounds such as N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl} amides and sulfonamides. nih.govnih.gov The synthesis of these spiro compounds highlights the role of the 2-(4-fluoro-phenoxy)ethyl group in building complex, biologically relevant molecules.

The general synthetic strategy for these spiro-hydantoin derivatives is a multi-step process that begins with the formation of the hydantoin ring itself from a ketone precursor, such as tert-butyl (4-oxocyclohexyl)carbamate, through the Bucherer-Bergs reaction with ammonium (B1175870) carbonate and sodium cyanide. nih.gov The subsequent N-alkylation with 1-(2-bromoethoxy)-4-fluorobenzene demonstrates a reliable method for introducing the desired side chain onto the spirocyclic framework. nih.gov

Table 1: Synthesis of a Spiro-Hydantoin Derivative

StepReactantsReagents/ConditionsProductReference
1tert-Butyl (4-oxocyclohexyl)carbamateAmmonium carbonate, Sodium cyanide, Ethanol/WaterSpiro-hydantoin intermediate nih.gov
2Spiro-hydantoin intermediate1-(2-Bromoethoxy)-4-fluorobenzene, K₂CO₃, DMFN-alkylated spiro-hydantoin nih.gov
3N-alkylated spiro-hydantoinDioxane-HCl (deprotection), then basificationFree amine spiro-hydantoin nih.gov
4Free amine spiro-hydantoinSulfonyl chloride, Triethylamine, DichloromethaneN-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl}-4-methoxybenzenesulfonamide nih.gov

Precursors for Functionalized Side Chains

The 1,3-dioxolane ring is a well-established protecting group for aldehydes. Consequently, this compound can be regarded as a stable precursor to the reactive aldehyde, 3-(4-fluorophenoxy)propanal. This "masked" aldehyde functionality allows for the introduction of the 2-(4-fluoro-phenoxy)ethyl side chain into various molecular backbones under conditions that might not be compatible with a free aldehyde.

A close analog, 2-(2-bromoethyl)-1,3-dioxolane (B43116), is widely used as an alkylating agent to introduce a protected 3-oxopropyl side chain. sigmaaldrich.com This reagent has been employed in the synthesis of a variety of complex molecules, including natural products and their analogs. sigmaaldrich.com It readily reacts with a range of nucleophiles, such as amines, dithianes, and carboximides, to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The synthetic utility of 2-(2-bromoethyl)-1,3-dioxolane provides a strong model for the potential applications of this compound. The dioxolane moiety can be carried through multiple synthetic steps and then deprotected under acidic conditions to reveal the aldehyde. This aldehyde can then undergo a wide array of subsequent transformations, including but not limited to:

Reductive amination to form amines.

Wittig reactions to generate alkenes.

Aldol condensations to form α,β-unsaturated ketones.

Oxidation to a carboxylic acid.

Reduction to an alcohol.

This versatility makes this compound a valuable synthon for the introduction of a three-carbon side chain bearing a terminal aldehyde (or a derivative thereof) and a 4-fluorophenoxy group at the other end.

Table 2: Potential Reactions of the Deprotected Aldehyde

Starting MaterialReagent/Condition for DeprotectionIntermediate AldehydeSubsequent ReactionReagents for Subsequent ReactionFinal Functional Group
This compoundH₃O⁺3-(4-Fluorophenoxy)propanalReductive AminationR₂NH, NaBH₃CNAmine
This compoundH₃O⁺3-(4-Fluorophenoxy)propanalWittig ReactionPh₃P=CHRAlkene
This compoundH₃O⁺3-(4-Fluorophenoxy)propanalOxidationKMnO₄ or CrO₃Carboxylic Acid
This compoundH₃O⁺3-(4-Fluorophenoxy)propanalReductionNaBH₄Alcohol

Advanced Analytical Methodologies for the Study of 2 2 4 Fluoro Phenoxy Ethyl 1,3 Dioxolane

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides fundamental insights into the molecular architecture and electronic properties of 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane.

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The structure of this compound would present distinct signals corresponding to the aromatic protons, the ethyl chain protons, and the dioxolane ring protons. The 4-fluorophenoxy group gives rise to a characteristic pattern in the aromatic region, often appearing as two sets of doublets or a complex multiplet due to proton-proton and proton-fluorine couplings. The ethyl and dioxolane protons would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C-H) 6.8 - 7.1 Multiplet 4H
Acetal (B89532) (O-CH-O) ~4.9 Triplet 1H
Dioxolane (O-CH₂-CH₂-O) 3.8 - 4.1 Multiplet 4H
Phenoxy-CH₂ ~4.0 Triplet 2H

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. It provides complementary information to the ¹H NMR spectrum, confirming the carbon skeleton. Signals are expected for the aromatic carbons (with C-F coupling visible for the carbon bonded to fluorine), the ethyl carbons, and the carbons of the dioxolane ring. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-F (Aromatic) 155 - 160 (doublet, ¹JCF)
C-O (Aromatic) 153 - 156
C-H (Aromatic) 115 - 120 (doublet, ²JCF or ³JCF)
Acetal (O-CH-O) 102 - 105
Dioxolane (O-CH₂-CH₂-O) 64 - 66
Phenoxy-CH₂ 67 - 70

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of a single fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterization. wikipedia.org Fluorine-19 has a nuclear spin of 1/2 and constitutes 100% of natural fluorine, making it highly receptive to NMR analysis. wikipedia.org A single signal would be expected in the ¹⁹F NMR spectrum of this compound. The precise chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. wikipedia.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. For this compound, key absorptions would confirm the presence of its constituent functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C-O-C (Ether & Acetal) Stretch 1050 - 1250
C-F (Aryl Fluoride) Stretch 1100 - 1300

Note: These are typical ranges for the specified functional groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective in characterizing the C-C backbone of the ethyl group and the aromatic ring vibrations, which might be weak in the FT-IR spectrum. chemicalbook.comspectrabase.com

Mass Spectrometry Techniques (HRMS, LC-MS/MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure of a compound from its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₁H₁₃FO₃), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov This technique is crucial for confirming the identity of a newly synthesized compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. eurofins.com This method is ideal for identifying the compound in complex mixtures and for structural elucidation. eurofins.com The parent ion corresponding to the molecule can be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides evidence for the connectivity of the molecule, such as the cleavage of the ether linkage or the loss of the dioxolane moiety.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique typically used for large molecules like proteins and polymers. nih.govnih.gov While less common for small molecules, it could be applied for rapid screening or analysis, particularly in a high-throughput context. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. sci-hub.se For this compound, the primary chromophore is the 4-fluorophenoxy group. The spectrum is expected to show absorption bands characteristic of the π → π* electronic transitions within the aromatic ring. researchgate.net The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be used for quantitative analysis and provide information about the electronic structure of the aromatic system. sci-hub.seresearchgate.net

Chromatographic and Chiral Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and other organic molecules. nih.gov For a non-polar to moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable.

A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.

Detector: A UV detector set to the λmax of the fluorophenoxy chromophore to monitor the eluting compound.

By analyzing the chromatogram, the purity of a sample can be determined. A pure sample would ideally show a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, making HPLC a powerful quantitative tool for reaction monitoring. nih.gov If the molecule possessed a chiral center, specialized chiral chromatography columns and methods would be necessary to separate the enantiomers. nih.govgoogle.comnih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Methanol (B129727)
Water
Carbon
Nitrogen
Fluorine
Hydrogen

Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Enantiomeric Excess Determination

Chiral Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) is a powerful and efficient technique for the separation and quantification of enantiomers, making it highly suitable for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. chromatographyonline.comchromatographyonline.com This method leverages the properties of supercritical fluids, typically carbon dioxide (CO₂), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for rapid separations and high resolution, often surpassing traditional high-performance liquid chromatography (HPLC) in speed and efficiency. chromatographyonline.comsepscience.com

The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed and have demonstrated broad applicability for a diverse range of chiral molecules. chromatographyonline.comresearchgate.net For the analysis of this compound, a method would typically involve a column such as a Chiralpak® series CSP. The mobile phase would consist of supercritical CO₂ with a small percentage of an organic modifier, like methanol or ethanol, to fine-tune the elution strength and improve peak shape. sepscience.com

The determination of enantiomeric excess is a critical parameter in pharmaceutical development, as different enantiomers of a drug can exhibit varied pharmacological activity or toxicity. gimitec.com In a typical SFC-MS analysis, a racemic mixture of the compound is first injected to develop a separation method that provides baseline resolution of the two enantiomers. Subsequently, a sample of the synthesized, optically active material is analyzed under the same conditions. The resulting chromatogram will show two peaks corresponding to each enantiomer.

Mass spectrometry serves as a highly selective and sensitive detector. chromatographyonline.com It confirms the identity of the eluting peaks by their mass-to-charge ratio (m/z) and provides structural information through fragmentation analysis if needed. researchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. High detector sensitivity is crucial for accurately quantifying trace amounts of an undesired enantiomer, often at levels below 0.1%. gimitec.com

Hypothetical SFC-MS Data for Enantiomeric Excess Determination

The following interactive table represents plausible data from an SFC-MS analysis of a synthesized batch of this compound, aimed at determining its enantiomeric purity.

ParameterValue
Column Chiralpak IC (or similar polysaccharide-based CSP)
Mobile Phase Supercritical CO₂ / Methanol (90:10, v/v)
Flow Rate 2.5 mL/min
Backpressure 150 bar
Temperature 40 °C
Detection MS (m/z for [M+H]⁺)
Retention Time (Enantiomer 1) 3.45 min
Peak Area (Enantiomer 1) 1,985,000
Retention Time (Enantiomer 2) 4.12 min
Peak Area (Enantiomer 2) 15,000
Calculated Enantiomeric Excess 98.5%

Thermal Analysis Techniques for Stability under Research Conditions

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a research compound such as this compound, these methods are indispensable for characterizing its thermal stability and phase behavior. netzsch.com Understanding these properties is crucial for defining safe handling, storage, and processing conditions. The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Decomposition Onset

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material. netzsch.com The method involves continuously monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically an inert gas like nitrogen to prevent oxidative degradation. netzsch.comacs.org The resulting plot of mass versus temperature provides a clear profile of the temperatures at which the compound decomposes.

For this compound, a TGA experiment would reveal the onset temperature of decomposition, which is the temperature at which significant mass loss begins. netzsch.com This mass loss corresponds to the cleavage of chemical bonds and the evolution of volatile fragments, such as the breakdown of the dioxolane ring or the scission of the phenoxy-ethyl ether linkage. acs.orgresearchgate.net The TGA curve for a pure, stable organic compound typically shows a flat baseline at lower temperatures, followed by a sharp drop as the decomposition temperature is reached. acs.org The presence of fluorine in the molecule may influence its thermal stability. scholaris.canasa.gov The onset temperature is a critical parameter for establishing the maximum temperature for handling and short-term storage without degradation.

Illustrative TGA Data for Decomposition Analysis

This table presents a typical data set that could be obtained from a TGA measurement of this compound under a nitrogen atmosphere.

Temperature (°C)Weight (%)
50100.0
100100.0
15099.9
20099.8
25099.5
275 (Onset) 99.0
30085.2
32540.6
3505.3
4001.2

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of a material. linseis.comtudelft.nl It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. tudelft.nl This technique can detect physical transitions, such as melting (solid-to-liquid) and crystallization (liquid-to-solid), as well as some solid-solid phase transitions. mdpi.comgre.ac.uk

When analyzing this compound, a DSC scan would reveal an endothermic peak if the compound melts within the tested temperature range. An endothermic event signifies that the sample is absorbing heat from its surroundings to undergo the phase change. linseis.com The extrapolated onset temperature of this peak is defined as the melting point (Tₘ) of the substance. mdpi.com The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. The sharpness and shape of the melting peak can also provide qualitative information about the purity of the compound; pure crystalline materials typically exhibit sharp, well-defined melting peaks. nih.gov This data is essential for understanding the physical state of the compound at various temperatures.

Representative DSC Data for Phase Transition Analysis

The table below summarizes key parameters that would be extracted from a DSC thermogram for this compound.

ParameterDescriptionHypothetical Value
Melting Onset (Tₘ) The temperature at which melting begins, determined by the extrapolated onset of the endothermic peak. mdpi.com78.5 °C
Peak Temperature The temperature at which the rate of heat absorption is at its maximum.80.2 °C
Enthalpy of Fusion (ΔHfus) The amount of energy absorbed by the sample during melting.25.4 kJ/mol
Transition Type The nature of the observed thermal event.Endothermic (Melting)

Emerging Research Perspectives and Future Directions

Development of Green and Sustainable Synthetic Routes

The synthesis of 1,3-dioxolanes is a cornerstone of organic chemistry, traditionally used for protecting carbonyl groups. wikipedia.org However, modern synthetic chemistry is increasingly focused on "green" and sustainable practices. Future research on 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane is expected to prioritize the development of environmentally benign synthetic methods.

Key areas of focus include:

Renewable Feedstocks: Exploring the use of bio-based starting materials, such as those derived from glycerol (B35011) or lactic acid, to construct the dioxolane ring or its precursors. rsc.orgacs.org The use of solvents derived from renewable resources like lignocellulose (e.g., γ-valerolactone) is also a promising avenue. rsc.org

Catalysis Innovation: Moving away from traditional acid catalysts towards more sustainable alternatives. This includes employing solid acid catalysts, biocatalysts, or novel catalytic systems like graphene oxide under ultrasonic irradiation to facilitate the reaction under milder conditions. nih.govresearchgate.net The use of carbon dioxide as a C1 building block for creating related cyclic carbonate structures also represents a sustainable approach. researchgate.net

Process Optimization: Implementing reaction conditions that minimize energy consumption and waste generation. This could involve solvent-free reactions, the use of eco-friendly solvents like those derived from biomass, or employing technologies such as flow chemistry to improve efficiency and safety. youtube.comund.edu

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Dioxolanes

Feature Traditional Synthesis Emerging Green Synthesis
Catalyst Homogeneous mineral acids (e.g., p-toluenesulfonic acid) organic-chemistry.org Heterogeneous solid acids, biocatalysts, graphene oxide nih.govresearchgate.net
Solvents Toluene (B28343), with azeotropic removal of water organic-chemistry.org Bio-based solvents (e.g., γ-valerolactone), minimal or no solvent rsc.org
Feedstocks Petrochemical-based aldehydes, ketones, and diols wikipedia.org Bio-based diols (from glycerol), renewable precursors acs.orgresearchgate.net
Energy Often requires heating/refluxing organic-chemistry.org Lower temperatures, use of ultrasound or light researchgate.netund.edu

| Waste | Acidic waste, solvent waste | Recyclable catalysts, less hazardous byproducts |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.netchemrxiv.org Such studies can predict the most stable conformations, analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and calculate the molecular electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

Structure-Reactivity Relationships: By modeling the compound and its potential derivatives, researchers can establish clear structure-reactivity relationships. For instance, computational models can predict how modifications to the fluorophenoxy ring or the dioxolane moiety will affect the molecule's stability and reactivity in various chemical environments. researchgate.netresearchgate.net

Reaction Mechanism Simulation: Theoretical modeling can elucidate the mechanisms of potential reactions, such as hydrolysis of the dioxolane ring or transformations on the aromatic ring. This understanding is crucial for optimizing reaction conditions and predicting potential byproducts.

Exploration of Novel Chemical Transformations and Derivatizations

The structural components of this compound—the dioxolane ring, the ether linkage, and the fluorinated aromatic ring—offer multiple sites for chemical modification.

Dioxolane Ring Opening: The acetal (B89532) group is stable under basic and neutral conditions but can be cleaved under acidic conditions. organic-chemistry.org Exploring controlled ring-opening reactions could yield valuable bifunctional intermediates that possess both a hydroxyl group and the fluorophenoxy ether moiety.

Aromatic Ring Functionalization: The 4-fluorophenyl group can undergo further substitution reactions. Depending on the reaction conditions, electrophilic aromatic substitution could be directed to specific positions on the ring, allowing for the introduction of new functional groups (e.g., nitro, alkyl, or acyl groups) that could tune the molecule's electronic and physical properties.

Derivatization for Biological Screening: The synthesis of a library of derivatives based on the core structure is a common strategy in medicinal chemistry. nih.govnih.gov By modifying the substituents on the phenyl ring or altering the linker between the two rings, new compounds could be created and screened for various biological activities. For instance, many biologically active compounds contain the 1,3-dioxolane (B20135) structure. nih.gov

Integration into Supramolecular Chemistry and Advanced Materials Design

The unique combination of a flexible dioxolane ring and a rigid, electron-rich fluorophenoxy group makes this compound an interesting candidate for materials science.

Polymer Science: 1,3-dioxolane itself is used as a comonomer in the synthesis of polyacetals. wikipedia.org The subject compound could be explored as a functional monomer. The fluorophenoxy group could impart specific properties, such as thermal stability, hydrophobicity, or modified dielectric properties, to the resulting polymers. There is precedent for the in-situ polymerization of 1,3-dioxolane in applications like lithium metal batteries. rsc.org

Organic Electronics: Functionalized aromatic ethers and heterocyclic compounds are widely studied for applications in organic electronics. Dioxolane-functionalized acenes, for example, have been investigated for their fluorescence properties in organic light-emitting diodes (OLEDs). acs.orgcapes.gov.br The electronic properties of this compound could be tuned through derivatization for potential use as a building block for organic semiconductors or as a host material in emissive layers.

Supramolecular Assemblies: The ether oxygens and the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions could be harnessed to design self-assembling systems, liquid crystals, or molecular gels where the compound acts as a structural component. rsc.org

Synergistic Approaches Combining Experimental and Theoretical Investigations

The most rapid and insightful progress in understanding and utilizing this compound will come from a close integration of experimental synthesis and theoretical modeling.

Model Validation: Experimental data from spectroscopy (NMR, IR) and X-ray crystallography can be used to validate and refine computational models. researchgate.net This creates a feedback loop where theoretical predictions become increasingly accurate.

Rational Design: Computational studies can pre-screen a large number of potential derivatives for desired properties (e.g., electronic band gap, reactivity, stability) before committing to the time and resources required for laboratory synthesis. rsc.orgresearchgate.net This rational design approach accelerates the discovery of new functional molecules.

Mechanistic Elucidation: When unexpected results are obtained in the lab, computational modeling can provide plausible mechanistic explanations, guiding further experimental work. rsc.org This synergy is particularly valuable for understanding complex reaction pathways and for the design of novel materials where intermolecular forces play a critical role. acs.org

Q & A

Q. Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D).
  • Molecular Docking : Validate interactions using software like AutoDock Vina.

Controls : Include a non-fluorinated analog to assess specificity .

Q. What advanced strategies can be employed to study the compound’s reactivity under oxidative conditions?

  • Methodological Answer :
  • Reagents : Use KMnO4_4 (strong oxidizer) or O3_3 (ozonolysis) to probe ring-opening reactions.
  • Monitoring : Track intermediates via in situ FT-IR or UV-Vis spectroscopy.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and activation energies .

Q. How does the compound’s stereochemistry affect its pharmacological profile?

  • Methodological Answer :
  • Chiral Separation : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • In Vivo Testing : Compare enantiomers in animal models for bioavailability and metabolite formation.
  • Case Study : A related dioxolane showed 10× higher potency in the (S,S)-enantiomer vs. (R,R) .

Data Contradiction Analysis

Q. Why do studies report varying IC50_{50} values for this compound’s enzyme inhibition?

  • Analysis Framework :
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization and binding.
  • Enzyme Source : Recombinant vs. native enzymes may have post-translational modifications.
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.